(1R,3R,alphaS)-Cyfluthrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

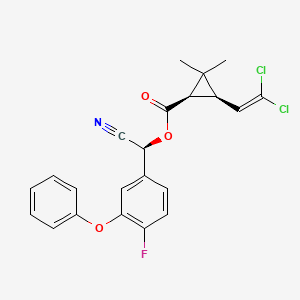

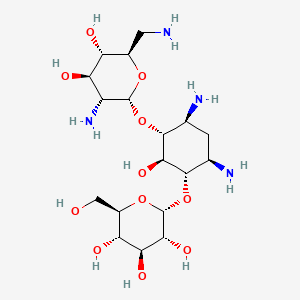

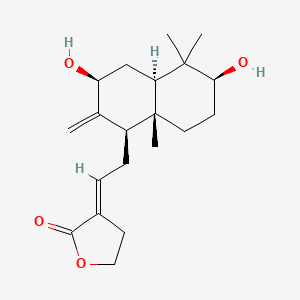

(1R)-cis-(alphaS)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1S)-cis-(alphaR)-cyfluthrin.

Wissenschaftliche Forschungsanwendungen

Neurobehavioral Impairments

- Cyfluthrin, specifically beta-cyfluthrin, has been studied for its neurobehavioural effects in rats. Researchers found impairments in motor coordination and spatial memory, alongside neurochemical alterations in the brain, such as changes in dopamine, serotonin, and other neurotransmitter levels (Syed et al., 2016).

Biodegradation by Bacteria

- The biodegradation of beta-cyfluthrin by a strain of Pseudomonas stutzeri was explored. This study highlighted the environmental contamination concerns due to extensive use of synthetic pyrethroids like beta-cyfluthrin, and the isolation of bacteria capable of degrading it (Saikia et al., 2005).

Oxidative Stress in Human Erythrocytes

- Research on the oxidative stress induced by beta-cyfluthrin in human erythrocytes found that it may contribute to cytotoxic effects, impacting catalase and superoxide dismutase activities. The study also evaluated the role of various antioxidants in alleviating these effects (Sadowska-Woda et al., 2010).

Structural and Electronic Properties

- The structural, electronic, and QSAR properties of cyfluthrin were theoretically investigated, providing insights into its stability and reactivity, crucial for understanding its environmental impact and degradation mechanisms (Çalişir & Erkoç, 2006).

Ecotoxicological Effects

- The ecotoxicological effects of tefluthrin, a related pyrethroid, on earthworms were studied, revealing enantiomer-specific toxicity and suggesting the importance of considering chirality in evaluating the environmental impact of such compounds (Wen et al., 2020).

Cyfluthrin-Degrading Bacteria

- Isolation of Bacillus megaterium capable of degrading cyfluthrin from contaminated agricultural soil has been documented. This bacterium showed potential for bioremediation of soil contaminated by cyfluthrin (HU Gui-pin, 2013).

Genotoxic Potential

- The genotoxic potential of cyfluthrin was assessed, revealing that it may not induce gene mutation but can cause chromosomal aberrations and micronucleus formation, indicating potential DNA damage (Ila et al., 2008).

Effects on Biomarkers in Rats

- Studies on Wistar rats showed that cyfluthrin can cause oxidative stress, affecting biomarkers like malondialdehyde and enzyme activities in the liver and kidney, providing insight into its toxicological effects (Yilmaz et al., 2015).

Ca2+ Signal Transduction and Cytotoxicity

- Cyfluthrin's effects on Ca2+-related physiology in human osteosarcoma cells were investigated, highlighting its impact on cell viability and calcium signal transduction, which is crucial for understanding its potential human health impacts (Lu et al., 2020).

Cardiotoxicity in Isolated Heart Preparations

- Research on β-Cyfluthrin showed its potential cardiotoxic effects, indicating that it can cause significant cardiac alterations and that the drug Ranolazine can ameliorate these effects (Silva et al., 2022).

Eigenschaften

CAS-Nummer |

85649-15-6 |

|---|---|

Produktname |

(1R,3R,alphaS)-Cyfluthrin |

Molekularformel |

C22H18Cl2FNO3 |

Molekulargewicht |

434.3 g/mol |

IUPAC-Name |

[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20-/m0/s1 |

InChI-Schlüssel |

QQODLKZGRKWIFG-CVAIRZPRSA-N |

Isomerische SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Kanonische SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine](/img/structure/B1247915.png)

![{2-[2-((R)-4-Hexyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-2-yl)-ethoxy]-phenyl}-acetic acid](/img/structure/B1247928.png)

![2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B1247929.png)